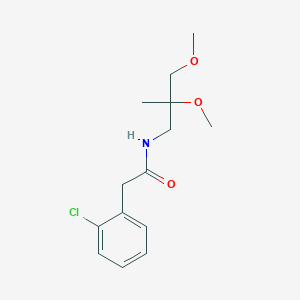![molecular formula C13H28ClNO4 B2721315 1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride CAS No. 1217850-11-7](/img/structure/B2721315.png)
1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for applications in drug development, nanotechnology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves multiple steps. The starting materials typically include 2-hydroxy-3-methyl-2-cyclopentene-1-one and other reagents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives that can be further utilized in various applications .
Applications De Recherche Scientifique
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate)
- (((7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)azanediyl)bis(2-hydroxypropane-3,1-diyl)bis(2-methylacrylate)
Uniqueness
Compared to similar compounds, 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride stands out due to its unique molecular structure and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.
Propriétés
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4.ClH/c1-11-3-2-4-13(11)18-10-12(17)9-14(5-7-15)6-8-16;/h11-13,15-17H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJFPHMTHTKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)
![Methyl (4S,5R,9R,13R)-5,9-dimethyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ene-5-carboxylate](/img/structure/B2721238.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide](/img/structure/B2721241.png)


![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B2721244.png)
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)
![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2721249.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)
